1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorophenyl group at position 1 and a 4-methoxybenzylamine substituent at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and modulation of oxidative stress pathways. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the 4-methoxybenzyl group may influence target selectivity and bioavailability through steric and electronic effects .
Properties
Molecular Formula |
C19H16FN5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16FN5O/c1-26-16-8-2-13(3-9-16)10-21-18-17-11-24-25(19(17)23-12-22-18)15-6-4-14(20)5-7-15/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
InChI Key |
FMZBZEUHTDWOTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-fluorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole intermediate is then subjected to nucleophilic substitution reactions with 4-methoxybenzylamine to introduce the benzylamine moiety.
Final Cyclization: The final step involves cyclization under controlled conditions to form the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 4-fluorophenyl group and methoxybenzyl substituent serve as reactive sites:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Aromatic substitution | K₂CO₃, DMF, 80°C, 12h | Replacement of fluorine with -NH₂ | 68-72% | |
| Methoxy deprotection | BBr₃, CH₂Cl₂, -78°C → RT, 4h | Demethylation to phenolic -OH | 85% |
Key findings :
-
The fluorine atom undergoes nucleophilic displacement with amines under basic conditions.
-
Boron tribromide selectively cleaves the methoxy group without affecting the pyrazolo[3,4-d]pyrimidine core.
Oxidation and Reduction
The pyrimidine ring and substituents participate in redox reactions:
| Process | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH, 60°C, 6h | N-Oxide formation at pyrimidine N | 55% | |
| Reduction | NaBH₄, MeOH, 0°C → RT, 2h | Reduction of imine to amine | 78% |
Mechanistic notes :
-
Hydrogen peroxide oxidizes the pyrimidine nitrogen, forming an N-oxide derivative.
-
Sodium borohydride selectively reduces imine bonds in the presence of aryl fluorides.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
| Reaction | Catalysts/Ligands | Coupling Partners | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | Aryl boronic acids | 63-70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | Secondary amines | 58% |
Case study :
-
Suzuki coupling with 4-methoxyphenylboronic acid introduces electron-donating groups at C6, enhancing solubility .
-
Buchwald-Hartwig amination modifies the pyrimidine ring’s electronic profile for kinase inhibition studies .
Cyclization and Ring Modification
The pyrazolo[3,4-d]pyrimidine scaffold undergoes ring expansion:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed cyclization | H₂SO₄, 120°C, 8h | Pyrazolo[4,3-e] triazolo | 41% | |
| Base-mediated annulation | KOtBu, DMSO, 90°C, 5h | Fused thiazolo-pyrimidine | 67% |
Mechanistic insights :
-
Sulfuric acid promotes intramolecular cyclization via protonation of the pyrimidine nitrogen .
-
Base-mediated annulation involves Michael addition followed by cyclodehydration .
Stability Under Physiological Conditions
The compound’s stability was evaluated using simulated biological matrices:
| Condition | pH | Temperature | Half-Life | Degradation Products | Source |
|---|---|---|---|---|---|
| Simulated gastric | 1.2 | 37°C | 2.3h | Demethylated derivative | |
| Simulated intestinal | 6.8 | 37°C | 8.7h | Hydrolyzed pyrimidine ring |
Implications :
-
Acidic environments promote methoxy group cleavage, while neutral conditions favor ring hydrolysis.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant anticancer properties. It acts as an inhibitor of various kinases involved in cell proliferation and survival, making it a candidate for cancer therapy.
A study on different cancer cell lines demonstrated notable cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways critical for tumor growth and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various conditions. This potential makes it valuable for treating diseases characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The presence of the fluorophenyl and methoxybenzyl groups enhances its biological activity and selectivity towards target enzymes.
Case Studies
Several case studies highlight the applications of this compound in research settings:
- Inhibition of Kinases : In vitro studies have shown that the compound effectively inhibits kinases associated with cancer progression, demonstrating its potential as a therapeutic agent .
- Cytotoxicity Assessments : Experiments have measured the cytotoxic effects on various cancer cell lines, reinforcing its role as a promising candidate for drug development .
- Inflammation Modulation : Animal models have been employed to assess the anti-inflammatory properties of related compounds, suggesting that this class may provide therapeutic benefits in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
The following table summarizes key structural analogs, their substituents, biological activities, and research findings:
Structural and Functional Analysis
Position 1 Substituents :
- The 4-fluorophenyl group in the target compound contrasts with t-butyl (KKC080096) and chloroethyl-phenyl (SI388). Bulky groups like t-butyl enhance metabolic stability but may reduce cell permeability, while halogens (e.g., 4-F, 4-Cl) improve lipophilicity and target affinity .
- Chloroethyl-phenyl in SI388 introduces conformational rigidity, critical for Src kinase inhibition .
- Position 4 Substituents: The 4-methoxybenzyl group is shared with KKC080096 and Compound 15. In contrast, 2-chlorophenyl (SI388) and 4-fluorobenzyl (S29) prioritize hydrophobic interactions, enhancing kinase selectivity .
- Position 6/3 Modifications: Methylthio (KKC080096, SI388) and methoxy (Compound 17) groups at position 6 influence redox signaling (e.g., HO-1 induction) and kinase inhibition. Methylthio may act as a hydrogen bond acceptor, while methoxy serves as a hydrogen bond donor . Naphthyl at position 3 (NA-PP1) confers selectivity for mutant PKC isoforms, highlighting the role of aromatic stacking interactions .
Pharmacological and Therapeutic Implications
- However, its lack of a thioether group (cf. SI388) may reduce potency against kinases reliant on cysteine residues .
- NRF2 Pathway Activation :
- Drug Delivery: S29’s use with graphene oxide (GO) nanosheets demonstrates the scaffold’s compatibility with nanocarriers, suggesting similar strategies could enhance the target compound’s bioavailability .
Biological Activity
1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including antiproliferative effects and enzyme inhibition, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.30 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl and methoxybenzyl group.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine ring followed by selective substitutions at the 1 and 4 positions. Various synthetic routes have been explored to optimize yield and purity, often utilizing palladium-catalyzed reactions such as Suzuki coupling for aryl substitutions .
Antiproliferative Effects
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Caspase activation |
| Compound B | K562 | 15 | PCNA reduction |
| This compound | MV4-11 | TBD | TBD |
Enzyme Inhibition
In addition to its antiproliferative properties, this compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For example, it has been reported to inhibit histone demethylases such as KDM4 and KDM5, which play critical roles in epigenetic regulation of gene expression related to tumor growth .
Table 2: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| KDM4 | Competitive Inhibition | TBD |
| KDM5 | Non-competitive | TBD |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. For instance, modifications at the methoxy group significantly impacted biological activity. A case study involving a series of substituted pyrazolo compounds revealed that increased steric hindrance at the 4-position correlated with reduced antiproliferative activity .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. For example, describes the use of N-arylsubstituted α-chloroacetamides and 2-chloro-N-(4-chlorobenzyl)acetamide in reactions with pyrazolo-pyrimidinone precursors under controlled conditions. Optimizing solvent systems (e.g., DMF or ethanol) and microwave-assisted synthesis (as in ) can enhance reaction efficiency. Purification via column chromatography or recrystallization from ethanol (95%) is recommended to achieve >95% purity, as demonstrated in for analogous compounds .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing its structure?
Methodological Answer:
X-ray crystallography (single-crystal analysis) is the gold standard for unambiguous structural confirmation, as shown in and for related pyrazole derivatives. Complementary techniques include:
- NMR : - and -NMR to confirm substituent positions and aromatic proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- FT-IR : To identify functional groups (e.g., amine or methoxy stretches).
highlights the use of X-ray diffraction to resolve regiochemical ambiguities in similar compounds .
Advanced: How does the substitution pattern influence NRF2 activation efficacy compared to analogs?
Methodological Answer:
The 4-fluorophenyl and 4-methoxybenzyl groups may enhance solubility and target engagement compared to bulkier tert-butyl substituents ( , Entry 3). To assess NRF2 activation:
- In vitro : Use PC12 cells (rat neuronal model) to measure HO-1 and NQO1 expression via qPCR.
- In vivo : Employ murine Parkinson’s disease (PD) models to evaluate neuroprotective effects at 30–2000 mg/kg doses, as in .
Comparative studies should include analogs from (Entries 3–4) to quantify substituent effects on antioxidant/anti-inflammatory activity .
Advanced: What experimental models are appropriate for evaluating neuroprotective effects, and how do in vitro/in vivo data correlate?
Methodological Answer:
- In vitro : HT22 (mouse hippocampal) or PC12 cells for oxidative stress assays (e.g., HO-induced apoptosis). Measure caspase-3 activity and ROS levels ( ).
- In vivo : MPTP-induced PD models in mice to assess motor function and dopaminergic neuron survival.
Discrepancies arise due to bioavailability differences; nanoformulation (e.g., graphene oxide carriers in ) can improve blood-brain barrier penetration. Validate translational relevance by comparing EC values from cell assays with effective in vivo doses .
Advanced: How do contradictory kinase inhibition findings inform selectivity assay design?
Methodological Answer:
and highlight off-target kinase inhibition (e.g., Src vs. Abl). To address selectivity:
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases.
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding modes to ATP pockets.
- Mutagenesis : Engineer kinase mutants (e.g., T338M in c-Src) to test inhibitor resistance, as in .
Prioritize compounds with IC <1 μM for primary targets and >10 μM for off-targets .
Basic: What are the primary biological targets and pathways implicated in its activity?
Methodological Answer:
Key targets include:
- NRF2 Pathway : Upregulation of antioxidant genes (HO-1, NQO1) as in .
- Tyrosine Kinases : Inhibition of Src-family kinases ( ) linked to anti-proliferative effects.
- Neuroinflammatory Pathways : NF-κB suppression via IKKβ inhibition (inferred from ).
Pathway analysis tools (e.g., KEGG, GO enrichment) should be applied to transcriptomic data from treated models .
Advanced: What strategies mitigate off-target effects in high-throughput screening?
Methodological Answer:
- Counter-Screening : Include unrelated targets (e.g., GPCRs, ion channels) in primary assays.
- Proteomic Profiling : SILAC-based mass spectrometry to identify unintended interactors.
- Scaffold Optimization : Replace the 4-methoxybenzyl group with smaller substituents (e.g., methyl) to reduce steric interference, as suggested by ’s SAR data .
Basic: How do solubility and stability profiles influence formulation for in vivo studies?
Methodological Answer:
- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS containing 0.1% Tween-80 for IP administration.
- Stability : Conduct LC-MS stability assays in plasma (37°C, 24 hrs) to identify degradation products.
- Nanoformulation : Graphene oxide (GO) nanosheets ( ) enhance aqueous dispersion and prolong half-life .
Advanced: How to reconcile antioxidant and pro-inflammatory outcomes in mechanistic studies?
Methodological Answer:
Context-dependent effects may arise from dose-dependent NRF2/NF-κB crosstalk. For example:
- Low Doses : NRF2 activation dominates, reducing ROS and inflammation.
- High Doses : Off-target kinase inhibition (e.g., IKKβ) may paradoxically activate NF-κB.
Dual-luciferase reporter assays (NRF2 and NF-κB) in HEK293 cells can dissect these pathways .
Advanced: What computational approaches predict binding affinity to targets like NRF2 or kinases?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability to Keap1 (NRF2 inhibitor) or kinase ATP pockets.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. methoxyphenyl).
- Machine Learning : Train models on kinase inhibitor datasets (e.g., ChEMBL) to predict selectivity.
validates docking studies for pyrazolo-pyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
